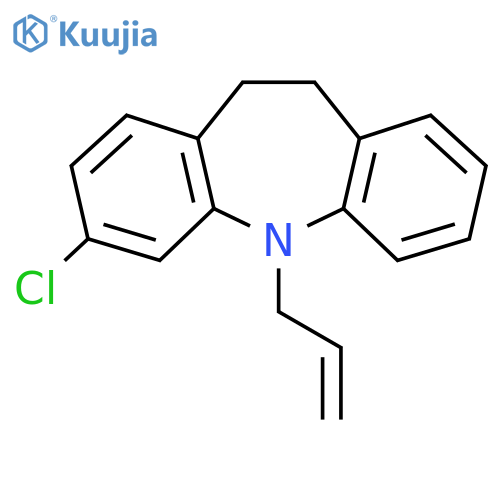Cas no 1425793-87-8 (N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine)

1425793-87-8 structure
商品名:N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine
CAS番号:1425793-87-8
MF:C17H16ClN
メガワット:269.768643379211
CID:4554347
N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine 化学的及び物理的性質
名前と識別子
-
- N-Allyl-3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine
- CID 89419291
- Clomipramine HCl EP Impurity G
- Clomipramine Hydrochloride EP Impurity G
- Clomipramine Impurity 7(Clomipramine EP Impurity G)
- Clomipramine EP Impurity G
- 3-Chloro-5-(prop-2-en-1-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine
- 3-Chloro-5-(prop-2-enyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
- Clomipramine Hydrochloride Impurity G
- N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine
-
- インチ: 1S/C17H16ClN/c1-2-11-19-16-6-4-3-5-13(16)7-8-14-9-10-15(18)12-17(14)19/h2-6,9-10,12H,1,7-8,11H2
- InChIKey: XULRPNFIPCUIRR-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)N(CC=C)C1C=CC=CC=1CC2
計算された属性
- せいみつぶんしりょう: 269.0971272 g/mol
- どういたいしつりょう: 269.0971272 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 316
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 269.8
- トポロジー分子極性表面積: 3.2
- 疎水性パラメータ計算基準値(XlogP): 5.4
じっけんとくせい
- 密度みつど: 1.143±0.06 g/cm3(Predicted)
- ゆうかいてん: 41-43°C
- ふってん: 391.7±42.0 °C(Predicted)
- ようかいど: Chloroform (Slightly), Ethyl Acetate (Slightly)
- 酸性度係数(pKa): 0.45±0.20(Predicted)
N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A549725-50mg |
N-Allyl-3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine |
1425793-87-8 | 50mg |
$ 230.00 | 2023-09-09 | ||
| A2B Chem LLC | AE67996-10mg |
Clomipramine HCl EP Impurity G |
1425793-87-8 | 10mg |
$1038.00 | 2024-04-20 | ||
| TRC | A549725-500mg |
N-Allyl-3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine |
1425793-87-8 | 500mg |
$ 1777.00 | 2023-09-09 |
N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine 関連文献
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
1425793-87-8 (N-Allyl-3-chloro-10,11-dihydro-5H-dibenzob,fazepine) 関連製品
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 57707-64-9(2-azidoacetonitrile)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
